![molecular formula C9H13ClFNS B1446871 2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride CAS No. 1864060-10-5](/img/structure/B1446871.png)
2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride
Overview
Description
2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride, commonly referred to as 4-Fluorophenylthiopropan-1-amine hydrochloride (4FPTHCl), is an organosulfur compound that has been studied for its potential use in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and alcohol. 4FPTHCl has been used in a range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene derivatives are a class of compounds with a wide range of biological activities. The compound can be used to synthesize various thiophene derivatives, which are essential in medicinal chemistry for developing advanced compounds with diverse biological effects . These derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others.
Corrosion Inhibitors
In industrial chemistry, thiophene and its derivatives, such as “2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride”, are utilized as corrosion inhibitors . They help protect metals and alloys from corrosive processes, which is crucial in extending the life of industrial machinery and infrastructure.
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . These materials are used in the fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), offering the benefits of flexibility, lower cost, and easier manufacturing compared to traditional semiconductors.
Pharmacological Properties
Compounds with a thiophene ring system exhibit a variety of pharmacological properties. For instance, they can act as antihypertensive and anti-atherosclerotic agents . The compound “2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride” could be a precursor in the synthesis of drugs with these properties.
Anesthetic Applications
Thiophene derivatives are also used in anesthetic applications. For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe . The compound may serve as a building block for developing new anesthetic agents.
Advanced Material Science
Thiophene-based compounds are integral in material science for developing advanced materials with unique properties. They are involved in creating high-performance materials for various applications, including sensors, photovoltaics, and light-absorbing layers in solar cells .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIFQZIHODODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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